

Diethyl 2-bromo-2-methylmalonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 2-bromo-2-methylmalonate*

Cat. No.: *B146579*

[Get Quote](#)

CAS Number: 29263-94-3

An in-depth examination of the chemical properties, synthesis, and applications of **Diethyl 2-bromo-2-methylmalonate**, a key reagent in polymer chemistry and organic synthesis.

Introduction

Diethyl 2-bromo-2-methylmalonate is a specialized chemical compound with significant utility in modern synthetic chemistry. Its unique structure, featuring a quaternary alpha-carbon substituted with a bromine atom and two ethoxycarbonyl groups, imparts valuable reactivity, particularly as an initiator in controlled radical polymerization reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its primary uses in research and development, particularly in the field of polymer science and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of **Diethyl 2-bromo-2-methylmalonate** is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

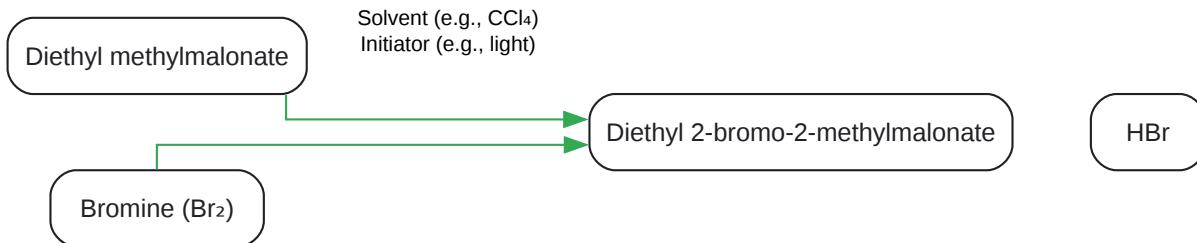
Property	Value	Reference
CAS Number	29263-94-3	N/A
Molecular Formula	C ₈ H ₁₃ BrO ₄	[1] [2]
Molecular Weight	253.09 g/mol	[1] [2]
Appearance	Clear, colorless to pale yellow liquid	[3]
Density	1.325 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.449	
Boiling Point	105-106 °C at 5 mmHg	[4]
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Soluble in common organic solvents.	N/A

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **Diethyl 2-bromo-2-methylmalonate**.

Spectroscopy	Data	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 4.28 (q, 4H, -OCH ₂ CH ₃), 2.08 (s, 3H, -CH ₃), 1.30 (t, 6H, -OCH ₂ CH ₃)	[5]

Safety and Handling


Diethyl 2-bromo-2-methylmalonate is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Protocols

Synthesis of Diethyl 2-bromo-2-methylmalonate

While a specific, peer-reviewed synthesis protocol for **Diethyl 2-bromo-2-methylmalonate** is not readily available in the searched literature, a representative procedure can be derived from the well-established methods of brominating malonic esters. The synthesis involves the bromination of diethyl methylmalonate.

Reaction Scheme:

[Click to download full resolution via product page](#)

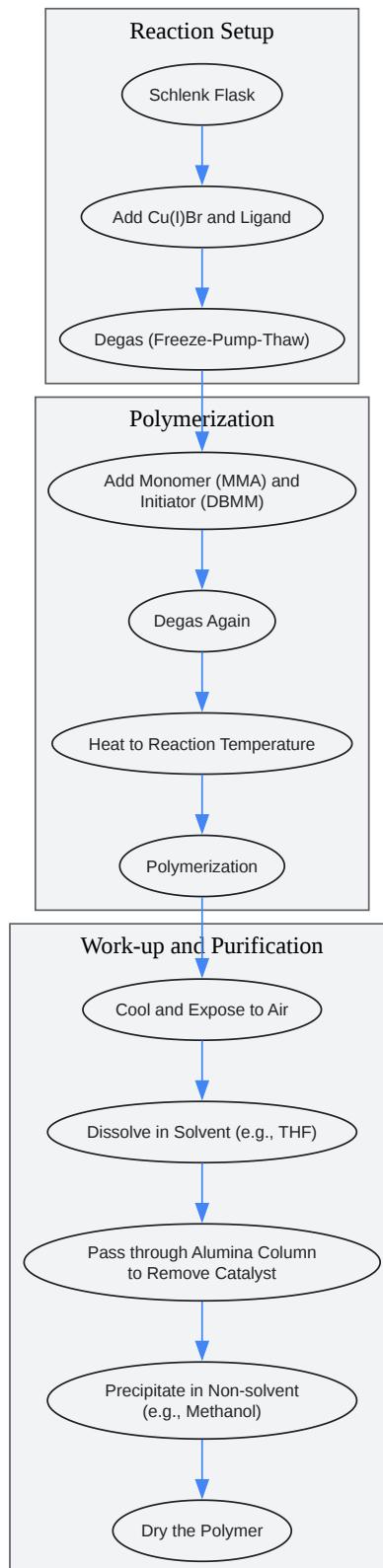
Caption: Synthesis of **Diethyl 2-bromo-2-methylmalonate**.

Materials:

- Diethyl methylmalonate
- Bromine (Br_2)
- Carbon tetrachloride (CCl_4) or other suitable inert solvent
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel

- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:


- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve diethyl methylmalonate in carbon tetrachloride.
- From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The addition rate should be controlled to maintain a gentle reaction. The reaction can be initiated with a light source if necessary.
- After the addition is complete, heat the reaction mixture to reflux until the red-brown color of bromine disappears, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.
- Separate the organic layer using a separatory funnel and wash it with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **Diethyl 2-bromo-2-methylmalonate**.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

Diethyl 2-bromo-2-methylmalonate is an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of various monomers, such as methyl methacrylate (MMA). The

following is a general protocol for such a polymerization.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for ATRP of MMA using **Diethyl 2-bromo-2-methylmalonate**.

Materials:

- **Diethyl 2-bromo-2-methylmalonate** (Initiator)
- Methyl methacrylate (MMA, monomer), inhibitor removed
- Copper(I) bromide (CuBr, catalyst)
- N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDETA, ligand)
- Anisole or another suitable solvent
- Tetrahydrofuran (THF)
- Methanol
- Schlenk flask
- Magnetic stirrer
- Syringes
- Vacuum line
- Oil bath

Procedure:

- To a Schlenk flask, add CuBr and a magnetic stir bar.
- Seal the flask with a rubber septum and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
- In a separate flask, prepare a solution of the monomer (MMA), the initiator (**Diethyl 2-bromo-2-methylmalonate**), the ligand (PMDETA), and the solvent (anisole).

- Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
- Using a degassed syringe, transfer the deoxygenated monomer/initiator/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst.
- Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C) and stir.
- Monitor the progress of the polymerization by taking samples periodically via a degassed syringe and analyzing them for monomer conversion (e.g., by ^1H NMR or gas chromatography) and molecular weight distribution (by size-exclusion chromatography).
- Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.
- Dilute the viscous polymer solution with a suitable solvent like THF.
- Remove the copper catalyst by passing the solution through a short column of neutral alumina.
- Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as methanol.
- Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Applications in Research and Drug Development

The primary application of **Diethyl 2-bromo-2-methylmalonate** lies in the field of polymer chemistry as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers.

The use of **Diethyl 2-bromo-2-methylmalonate** as an initiator allows for the precise control over the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates. The resulting polymers have applications in various fields, including:

- Materials Science: Development of novel materials with tailored properties for applications in coatings, adhesives, and nanocomposites.
- Biomedical Applications: Synthesis of biocompatible and biodegradable polymers for drug delivery systems, tissue engineering scaffolds, and medical implants. The ability to create well-defined block copolymers is particularly valuable for the formation of micelles and other nanostructures for targeted drug delivery.
- Organic Synthesis: Beyond polymerization, as a brominated malonic ester derivative, it can serve as a building block in organic synthesis for the introduction of a geminal diester methyl group, which can be further functionalized.

While not directly a drug molecule, its role in creating advanced polymeric materials for drug delivery systems makes it an important tool for the pharmaceutical and biotechnology industries.

Conclusion

Diethyl 2-bromo-2-methylmalonate is a valuable and versatile chemical reagent, particularly for its role as an initiator in Atom Transfer Radical Polymerization. Its use enables the synthesis of a wide array of well-defined polymers with controlled architectures, which are crucial for the advancement of materials science and biomedical applications. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use by researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]

- 3. Diethyl 2-bromo-2-methylmalonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Diethyl 2-bromo-2-methylmalonate, 98% | Fisher Scientific [fishersci.ca]
- 5. Diethyl 2-bromo-2-methylmalonate(29263-94-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Diethyl 2-bromo-2-methylmalonate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146579#diethyl-2-bromo-2-methylmalonate-cas-number-29263-94-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com